molecular formula C10H14ClNO B1306401 3-(2-Chloro-benzylamino)-propan-1-ol CAS No. 69739-55-5

3-(2-Chloro-benzylamino)-propan-1-ol

Cat. No. B1306401
CAS RN: 69739-55-5
M. Wt: 199.68 g/mol
InChI Key: DFDHIXJRENDGCN-UHFFFAOYSA-N
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Description

The compound "3-(2-Chloro-benzylamino)-propan-1-ol" is a chemical of interest due to its potential biological activities. It is structurally related to various compounds that have been synthesized and studied for their biological properties, such as inhibition of inflammatory factors, antimicrobial, and antioxidant activities, as well as adrenergic blocking and sympatholytic activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of aromatic amines with epoxides or alcohols. For instance, the synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols was achieved by the epoxide ring opening of (±)-epichlorohydrin with different aromatic amines in the presence of Candida rugosa lipase . This method provides a regio- and enantioselective approach to obtain the desired chiral amines. Similarly, other related compounds have been synthesized through various organic reactions, including protection reactions, bromination, and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2-Chloro-benzylamino)-propan-1-ol" has been elucidated using techniques such as X-ray diffraction . These studies provide detailed information about the crystal structure and spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with a similar structure to "3-(2-Chloro-benzylamino)-propan-1-ol" have been shown to participate in various chemical reactions. For example, the reaction of 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with a 2-chlorobenzothiazole group and triethylamine in ethanol under reflux conditions leads to the formation of imidazo[2,1-b]benzothiazole derivatives . These reactions are important for the diversification of the chemical structure and the potential enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(2-Chloro-benzylamino)-propan-1-ol" have been characterized. For instance, the ionization constants (pKa) of certain Mannich bases indicate that they are likely to be protonated at physiological pH, which can affect their biological activity . Additionally, the lipophilicity, solubility, and stability of these compounds are important parameters that influence their pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Catalytic Applications

The compound "1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride" was utilized to synthesize phosphinite ligands, which were further used to create cationic derivatives with Ru(II) complexes. These complexes demonstrated efficient catalytic activity in the transfer hydrogenation of various ketones, achieving up to 99% conversions. This showcases the compound's potential in catalysis, particularly in the synthesis of alcohols from ketones with high efficiency and conversion rates (Aydemir et al., 2014).

Antimicrobial Activity

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated for their antimicrobial activity against various pathogenic strains, including Aspergillus species and Candida albicans. Some compounds demonstrated significant antifungal activity, with one specific derivative showing more than 90% inhibition against three pathogenic strains at a particular concentration, highlighting the compound's potential in antimicrobial applications (Prasad et al., 2008).

Kinase Inhibition and Anticancer Activity

3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were also investigated for their inhibitory activity against Src kinase and their anticancer activity on human breast carcinoma cells. One derivative exhibited significant inhibitory potency, suggesting the relevance of these compounds in developing potential therapeutic agents for cancer treatment (Sharma et al., 2010).

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHIXJRENDGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389989
Record name 3-(2-Chloro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-benzylamino)-propan-1-ol

CAS RN

69739-55-5
Record name 3-(2-Chloro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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